molecular formula C19H21N5O2S2 B2974745 (Z)-N,N-diethyl-4-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 326910-58-1

(Z)-N,N-diethyl-4-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide

Cat. No. B2974745
CAS RN: 326910-58-1
M. Wt: 415.53
InChI Key: ZIQVSCRPPJCSLU-LRHRSDTJSA-N
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Description

“(Z)-N,N-diethyl-4-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide” is a derivative of 2-aminothiazole . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride . The specific synthesis process for “(Z)-N,N-diethyl-4-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives, including “(Z)-N,N-diethyl-4-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide”, is characterized by the presence of a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives typically involve the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Enzyme Inhibition Applications

  • Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde, including compounds related to the one , have been synthesized and characterized. These compounds showed significant enzyme inhibition activity against cholesterol esterase, tyrosinase, and α-amylase, suggesting potential therapeutic applications in conditions where inhibition of these enzymes is desired. Molecular docking studies further elucidated the binding interactions, providing insights into the design of more effective enzyme inhibitors (Alyar et al., 2019).

Antimicrobial and Antifungal Activity

  • Novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been developed, showing promising antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial agents, which could be crucial in the fight against resistant microbial strains (Hassan, 2013).

Antitumor Activity

  • 2-Benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer therapy (Sławiński & Brzozowski, 2006).

Photodynamic Therapy and UV Protection

  • The development of novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups for photodynamic therapy showcases the application of such compounds in treating cancer. These compounds' good fluorescence properties and high singlet oxygen quantum yield are vital for their effectiveness in Type II mechanisms, which are crucial for the photodynamic therapy of cancer (Pişkin, Canpolat, & Öztürk, 2020).
  • Thiazole azodyes containing sulfonamide moieties have been designed for cotton fabrics to provide UV protection and antimicrobial properties, indicating the compound's versatility beyond pharmaceutical applications and into materials science (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the structural modification of 2-aminothiazole to pursue potent anticancers and also highlight in vitro activities and in silico studies .

properties

IUPAC Name

4-[(2-amino-4-phenyl-1,3-thiazol-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-3-24(4-2)28(25,26)16-12-10-15(11-13-16)22-23-18-17(21-19(20)27-18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQOYWCLIAIPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N,N-diethyl-4-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide

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